3,5-difluoro-1H-indole-2-carboxylic acid
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Overview
Description
3,5-Difluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in their various biological activities . For instance, some indole derivatives have been reported to inhibit the strand transfer of integrase, a key enzyme in the life cycle of HIV-1 .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response. Indole-3-acetic acid, for example, is a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
Result of Action
Indole derivatives are known to have diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The action of 3,5-difluoro-1H-indole-2-carboxylic acid can be influenced by environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota could therefore potentially affect the production and action of indole derivatives.
Biochemical Analysis
Biochemical Properties
3,5-difluoro-1H-indole-2-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoro-1H-indole-2-carboxylic acid typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of 1H-indole-2-carboxylic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorinated positions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
3,5-Difluoro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and stability.
Industry: Utilized in the development of advanced materials and agrochemicals.
Comparison with Similar Compounds
- 3,5-Difluoro-1H-indole-2-carboxamide
- 3,5-Difluoro-1H-indole-2-carboxylate
- 3,5-Difluoro-1H-indole-2-carboxaldehyde
Comparison: 3,5-Difluoro-1H-indole-2-carboxylic acid is unique due to its specific fluorination pattern, which can significantly influence its chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, increased binding affinity to biological targets, and improved pharmacokinetic properties.
Properties
IUPAC Name |
3,5-difluoro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVMBOIRZXTQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1553990-37-6 |
Source
|
Record name | 3,5-difluoro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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